10-(3-Chloropropyl)-2-(methylsulphonyl)-10H-phenothiazine
Overview
Description
Phenothiazine is a heterocyclic compound that has a wide range of applications in medicine, particularly in antipsychotic medications. The presence of a 3-chloropropyl and a methylsulphonyl group suggests that this compound could have interesting chemical properties and potential applications .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. In the case of “10-(3-Chloropropyl)-2-(methylsulphonyl)-10H-phenothiazine”, the presence of a chloropropyl group and a methylsulphonyl group suggests that it could participate in a variety of chemical reactions .Scientific Research Applications
Synthetic Pathways and Derivative Formation
Research into phenothiazine derivatives, including compounds like 10-(3-Chloropropyl)-2-(methylsulphonyl)-10H-phenothiazine, focuses on their synthesis for various biological and pharmacological applications. Sharma et al. (2012) described the synthesis of a new series of azetidine-1-carboxamides derived from phenothiazine, highlighting the chemical versatility and potential for creating compounds with significant biological activity Sharma, Samadhiya, Srivastava, & Srivastava, 2012. Similarly, the synthesis and spectroscopic characterization of new 10-substituted 1,6-diazaphenothiazines by Morak-Młodawska et al. (2016) further demonstrate the interest in modifying the phenothiazine core for potential therapeutic uses Morak-Młodawska, Pluta, Latocha, & Jeleń, 2016.
Potential in Energy Storage and Electronics
Phenothiazine derivatives have been explored for their utility beyond pharmacology, such as in energy storage systems. Buhrmester et al. (2006) investigated phenothiazine molecules as potential redox shuttle additives for lithium-ion batteries, highlighting their capability to provide chemical overcharge and overdischarge protection, which is crucial for improving the safety and longevity of these energy storage devices Buhrmester, Moshurchak, Wang, & Dahn, 2006.
Anticancer and Antimicrobial Activities
Research has also focused on the biological activities of phenothiazine derivatives. The study by Morak-Młodawska et al. (2016) identified certain 10-substituted 1,6-diazaphenothiazines with promising anticancer activity against melanoma and breast cancer cell lines, suggesting potential therapeutic applications Morak-Młodawska, Pluta, Latocha, & Jeleń, 2016. Furthermore, Ayuk et al. (2018) synthesized new linear azo-phenothiazine derivatives and assessed their antimicrobial efficacy, indicating the broad potential of phenothiazine modifications in addressing various microbial threats Ayuk, Eze, Njokunwogbu, & Aronimo, 2018.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
10-(3-chloropropyl)-2-methylsulfonylphenothiazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S2/c1-22(19,20)12-7-8-16-14(11-12)18(10-4-9-17)13-5-2-3-6-15(13)21-16/h2-3,5-8,11H,4,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAJFUSAULHWQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193115 | |
Record name | 10-(3-Chloropropyl)-2-(methylsulphonyl)-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70193115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40051-30-7 | |
Record name | 10-(3-Chloropropyl)-2-(methylsulfonyl)-10H-phenothiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40051-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-(3-Chloropropyl)-2-(methylsulphonyl)-10H-phenothiazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040051307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-(3-Chloropropyl)-2-(methylsulphonyl)-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70193115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-(3-chloropropyl)-2-(methylsulphonyl)-10H-phenothiazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.779 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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